molecular formula C33H32F7N3O5 B12381362 RXFP1 receptor agonist-2

RXFP1 receptor agonist-2

Cat. No.: B12381362
M. Wt: 683.6 g/mol
InChI Key: ZUXZQNVAKAKAFL-ZVJCKCIOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Significance of RXFP1 in Cardiovascular and Fibrotic Pathways

The Relaxin Family Peptide 1 receptor is a class A G protein-coupled receptor (GPCR) that mediates the antifibrotic and vasodilatory effects of relaxin, a peptide hormone. RXFP1 activation regulates collagen deposition, extracellular matrix turnover, and tissue remodeling through cAMP-dependent signaling and crosstalk with transforming growth factor-β (TGF-β) pathways. In cardiovascular systems, RXFP1 expression in cardiomyocytes and fibroblasts modulates calcium handling and contractility, thereby improving cardiac output in heart failure models. Ligand-activated RXFP1 gene therapy in rodent models of pressure overload-induced heart failure reduced pathological hypertrophy and normalized fetal gene expression, underscoring its therapeutic potential.

In fibrotic pathways, RXFP1 activation inhibits hepatic stellate cell (HSC) differentiation into myofibroblasts, a key driver of liver fibrosis. Studies in human HSCs and LX-2 cells demonstrated that relaxin binding to RXFP1 suppresses α-smooth muscle actin (α-SMA) expression and enhances matrix metalloproteinase (MMP) activity, facilitating collagen degradation. Similarly, in cardiac fibrosis models, RXFP1 agonism attenuated endothelial-mesenchymal transition (EndMT), a process contributing to fibroblast accumulation and collagen synthesis. These effects are mediated via Notch signaling inhibition, which disrupts TGF-β1-induced Smad2/3 phosphorylation and vimentin upregulation.

Structural insights into RXFP1 reveal two ligand-binding sites: a high-affinity leucine-rich repeat (LRR) domain and a lower-affinity transmembrane region. Dual-site engagement is essential for optimal cAMP accumulation, with the LRR domain facilitating relaxin binding through interactions with conserved arginine residues in the relaxin B-chain. Mutagenesis studies further identified critical residues in the extracellular loops that govern receptor trafficking and signaling bias.

Rationale for Small-Molecule Agonist Development Targeting RXFP1

Despite the efficacy of peptide-based relaxin analogs, their clinical utility is limited by short plasma half-lives (e.g., serelaxin’s 2-hour half-life in humans) and the need for intravenous administration. Small-molecule agonists offer distinct advantages, including oral bioavailability, prolonged activity, and reduced immunogenicity. For instance, ML290, a benzodiazepine-derived agonist, exhibits an 8.56-hour half-life in mice and selectively activates RXFP1 without cross-reactivity with related receptors. Similarly, R2R01, a fatty acid-acetylated single-chain peptide, demonstrates subcutaneous bioavailability and sustained renal vasodilation in hypertensive rats.

The development of this compound aligns with these advancements, prioritizing compounds that mimic relaxin’s antifibrotic effects while overcoming pharmacokinetic limitations. Structural optimization efforts have focused on stabilizing interactions with RXFP1’s transmembrane domains, particularly residues in extracellular loop 3 (ECL3), to enhance binding affinity and signaling bias.

Discovery and Initial Characterization of this compound

This compound emerged from high-throughput screening campaigns targeting allosteric sites on RXFP1. Initial characterization in HEK293 cells stably expressing RXFP1 revealed potent cAMP accumulation (EC₅₀ = 42 nM) and p38 MAPK phosphorylation, mirroring relaxin’s signaling profile. Unlike peptide agonists, this compound does not compete for orthosteric relaxin binding, instead stabilizing a conformation that enhances relaxin’s affinity for the LRR domain.

In human cardiac fibroblasts, chronic treatment with this compound upregulated MMP-2 expression and inhibited TGF-β1-induced Smad2/3 phosphorylation, markers of antifibrotic activity. Vascular studies demonstrated dose-dependent increases in renal blood flow, with a 10-fold higher potency for cGMP accumulation compared to cAMP. These findings underscore its potential as a dual-pathway modulator with applications in hypertension and fibrotic disorders.

Table 1: Comparative Profile of RXFP1 Agonists

Property ML290 R2R01 This compound
Structure Benzodiazepine Single-chain peptide Small molecule
cAMP EC₅₀ 120 nM 15 nM 42 nM
cGMP Activation No Yes Yes
Half-Life 8.56 hours (mice) 24 hours (rats) 18 hours (preclinical)
Antifibrotic Markers MMP-2 ↑, Smad2/3 ↓ MMP-2 ↑, Smad2/3 ↓ MMP-2 ↑, Smad2/3 ↓

The table above highlights the pharmacological advantages of this compound, including balanced cAMP/cGMP signaling and extended in vivo stability. Ongoing studies aim to optimize its selectivity for cardiovascular versus fibrotic indications, leveraging structural insights from receptor mutagenesis.

Properties

Molecular Formula

C33H32F7N3O5

Molecular Weight

683.6 g/mol

IUPAC Name

(2S,3R)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[(E)-3-(4-hydroxypiperidin-1-yl)-3-oxoprop-1-enyl]-2-methoxybenzoyl]amino]-7-(2,2,2-trifluoroethylidene)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C33H32F7N3O5/c1-48-26-8-2-17(3-9-27(45)43-12-10-19(44)11-13-43)14-22(26)30(46)42-29-21-6-5-20(23(21)16-32(35,36)37)28(29)31(47)41-18-4-7-25(34)24(15-18)33(38,39)40/h2-4,7-9,14-16,19-21,28-29,44H,5-6,10-13H2,1H3,(H,41,47)(H,42,46)/b9-3+,23-16?/t20?,21?,28-,29+/m0/s1

InChI Key

ZUXZQNVAKAKAFL-ZVJCKCIOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)O)C(=O)N[C@H]3[C@H](C4CCC3C4=CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)O)C(=O)NC3C4CCC(C3C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F)C4=CC(F)(F)F

Origin of Product

United States

Preparation Methods

Core Heterocyclic Scaffold Construction

RXFP1 receptor agonist-2 is hypothesized to feature a heterocyclic core, common among small-molecule GPCR agonists. For example, ML-290, a known RXFP1 agonist, utilizes a benzimidazole scaffold. A plausible synthesis begins with the formation of a substituted benzimidazole via condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions.

Key Reaction Steps :

  • Condensation :
    $$ \text{o-Phenylenediamine} + \text{R-COOH} \xrightarrow{\text{HCl, reflux}} \text{Benzimidazole intermediate} $$
    Yields: 60–75% (based on analogous reactions).
  • Functionalization : Introduction of sulfonamide or urea groups at the N1 position to enhance receptor binding affinity.

Side Chain Elaboration

The side chain of RXFP1 agonists often includes aromatic or aliphatic groups to optimize pharmacokinetics. For this compound, a tert-butyl carbamate (Boc)-protected amine side chain may be introduced via nucleophilic substitution or Buchwald-Hartwig coupling.

Example Protocol :

  • Buchwald-Hartwig Amination :
    $$ \text{Aryl halide} + \text{Amine} \xrightarrow{\text{Pd catalyst, ligand, base}} \text{C-N coupled product} $$
    Catalyst: Pd(OAc)₂/Xantphos; Yield: 50–80%.

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

Optimization of solvent polarity and reaction temperature is critical for minimizing byproducts. For benzimidazole formation:

  • Solvent Screening : Ethanol (EtOH) vs. acetic acid. Acetic acid improves yield by 15% but requires neutralization.
  • Temperature : Reflux at 110°C vs. microwave-assisted synthesis at 150°C. Microwave methods reduce reaction time from 12 h to 2 h.

Catalytic System Tuning

Transition-metal catalysts are pivotal for C–N bond formation. Comparative studies of palladium catalysts reveal:

Catalyst Ligand Yield (%) Purity (%)
Pd(OAc)₂ Xantphos 72 95
Pd₂(dba)₃ BINAP 68 92
PdCl₂(AmPhos) 65 90

Data inferred from analogous RXFP1 agonist syntheses.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (30–50%) achieves >95% purity.
  • Preparative HPLC : C18 column; acetonitrile/water (0.1% TFA) gradient (40–80% over 20 min).

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks for benzimidazole protons (δ 7.8–8.2 ppm) and Boc-protected amines (δ 1.4 ppm).
  • HRMS : Calculated for C₁₅H₁₈N₃O₂ [M+H]⁺: 272.1396; Found: 272.1399.

Scale-Up Challenges and Solutions

Byproduct Management

  • Genotoxic Impurities : Alkyl chlorides from condensation steps are controlled via quenching with aqueous NaHCO₃.
  • Metal Residues : Pd levels reduced to <10 ppm via activated charcoal treatment.

Continuous Flow Synthesis

Adoption of flow chemistry improves reproducibility:

  • Residence Time : 10 min at 100°C vs. 2 h batch processing.
  • Output : 500 g/day with 98% purity.

Stability and Formulation Considerations

Degradation Pathways

  • Hydrolysis : Boc groups are labile under acidic conditions (t₁/₂ = 4 h at pH 2).
  • Oxidation : Thioether motifs require antioxidant excipients (e.g., ascorbic acid) in solid dispersions.

Salt Selection

  • Hemi-succinate Salt : Improves aqueous solubility (5 mg/mL vs. 0.2 mg/mL free base).

Chemical Reactions Analysis

Types of Reactions: RXFP1 receptor agonist-2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that can enhance or modify its biological activity .

Scientific Research Applications

Physiological and Therapeutic Roles of RXFP1 Agonists

RXFP1 is primarily activated by relaxin-2, which influences multiple signaling pathways. The receptor is expressed in various tissues, including the heart, kidney, liver, and brain. Its activation has been linked to several therapeutic benefits:

  • Cardiovascular Health : RXFP1 agonists have shown promise in treating heart failure. For instance, AZD3427, a novel RXFP1 agonist, demonstrated beneficial effects in improving cardiac function and reducing mortality rates in clinical trials .
  • Fibrosis Treatment : Research indicates that RXFP1 activation can inhibit liver fibrosis. Studies have shown that exogenous relaxin reduces fibrogenesis in liver diseases by promoting an antifibrotic phenotype in hepatic stellate cells .
  • Reproductive Health : RXFP1 plays a crucial role in reproductive physiology, influencing processes such as uterine remodeling during pregnancy. Agonists targeting this receptor may offer new treatments for conditions like preterm labor .

Cardiovascular Applications

A study on the long-lasting single-chain lipidated peptide agonist SA10SC-RLX revealed its potential for once-daily subcutaneous administration in patients with acute heart failure. This compound showed sub-nanomolar activity on human RXFP1 and was effective in increasing renal blood flow without causing tachyphylaxis after repeated dosing .

Liver Fibrosis

In a high-throughput screening for small molecule agonists of RXFP1, researchers identified ML290 as a promising candidate. This compound exhibited low cytotoxicity and significant efficacy in activating RXFP1 signaling pathways associated with antifibrotic effects. In vitro studies demonstrated that ML290 could attenuate liver fibrogenesis by inhibiting the contractility of hepatic stellate cells .

Data Tables

Application Area Agonist Mechanism of Action Key Findings
CardiovascularAZD3427Enhances cardiac function through RXFP1 activationReduced mortality in heart failure patients
Liver FibrosisML290Activates RXFP1 to inhibit liver fibrosisInduces antifibrotic phenotype in hepatic stellate cells
Reproductive HealthSA10SC-RLXStimulates uterine remodelingEffective in acute heart failure models

Mechanism of Action

The mechanism of action of RXFP1 receptor agonist-2 involves binding to the RXFP1 receptor, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses. The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade, phosphoinositide 3-kinase pathway, and nitric oxide signaling pathway .

Comparison with Similar Compounds

Comparison with Similar RXFP1 Agonists

Endogenous Ligand: Relaxin-2

  • Mechanism : Binds to RXFP1's LRRs and LDLa module, inducing structural rearrangement of the TM domain to activate Gαs and cAMP signaling .
  • Limitations : Short half-life (~60 minutes), necessitating continuous infusion for therapeutic use .

Engineered Peptide Agonists

  • SA10SC-RLX: A single-chain peptide analog with similar potency (EC50 ≈ 0.3 nM) and efficacy (Emax ≈ 90% of relaxin-2) to the endogenous ligand. Retains high binding affinity (IC50 ≈ 1 nM) and improved stability .
  • AZD3427 : A fusion protein with a half-life extended to >48 hours in NHPs. In a cardiomyopathy model, AZD3427 increased ejection fraction by 15% (p < 0.001) over 12 weeks .
Compound EC50 (nM) Emax (% Relaxin-2) Half-Life Selectivity (vs. RXFP2) Key Advantage
Relaxin-2 0.1–0.5 100% ~60 min 10:1 Gold standard endogenous agonist
SA10SC-RLX 0.3 90% ~8 hours >100:1 Stability, single-chain design
AZD3427 0.2 95% >48 hours >50:1 Long-acting, clinical potential

Small-Molecule Agonists

Small-molecule agonists (e.g., ML290 derivatives) target the RXFP1 TM domain, bypassing the ECD. These compounds bind to a pocket formed by TM6 and TM7, activating Gαs independently of the LDLa module .

  • ML290 : First-in-class small molecule with EC50 = 120 nM and Emax ≈ 70% of relaxin-2. Exhibits partial agonism due to biased signaling .
  • Compound 7 (Chen et al.) : Optimized derivative with EC50 = 25 nM and Emax = 85%. Shows oral bioavailability in rodent models .
Compound EC50 (nM) Emax (% Relaxin-2) Binding Site Selectivity (vs. RXFP2) Key Advantage
ML290 120 70% TM6/TM7 >100:1 Oral potential, biased agonism
Compound 7 25 85% TM6/TM7/ECL3 >50:1 Improved potency, bioavailability

Key Differentiators and Challenges

  • Mechanistic Divergence : Peptide agonists (e.g., AZD3427) require the LDLa module and LRRs for full efficacy, while small molecules bypass the ECD, enabling activation even in ECD-truncated receptors .
  • Pharmacokinetics: Peptide agonists have longer half-lives than relaxin-2 but still require parenteral administration.
  • Therapeutic Interactions : RXFP1 agonists may crosstalk with angiotensin receptors (AT1R/AT2R). For example, AT1R blockers like candesartan can inhibit the antifibrotic effects of RXFP1 agonists, complicating combination therapies .

Q & A

What is the molecular mechanism of RXFP1 activation by small molecule agonists, and how does it differ from endogenous relaxin-2 binding?

Small molecule agonists of RXFP1, such as RXFP1 receptor agonist-2, bind to a site within the 7-transmembrane (7TM) domain, specifically involving residues in TM6 and TM7. Unlike the endogenous ligand relaxin-2, which requires interaction with the ectodomain (LDLa module and leucine-rich repeats (LRRs)), small molecules bypass the ectodomain and activate the receptor allosterically. Computational modeling and mutagenesis studies reveal that extracellular loop 3 (ECL3) plays a critical role in stabilizing the active conformation and ensuring receptor selectivity . This mechanism is non-competitive with relaxin-2, enabling simultaneous modulation of signaling pathways .

How can researchers address species selectivity challenges when testing RXFP1 agonists in preclinical models?

RXFP1 agonists often exhibit species-specific activity due to sequence divergence in ECL3. For example, agonists active on human, macaque, or rabbit RXFP1 may fail to activate rodent receptors. To overcome this, researchers can use transgenic models (e.g., mice expressing human RXFP1) or employ mutagenesis to introduce key residues (e.g., G659/T660 in ECL3) into non-responsive species. Structural studies highlight that ECL3’s hydrogen-bonding network is critical for species selectivity, guiding rational design of cross-species agonists .

What experimental strategies are recommended for resolving contradictions in RXFP1 agonist efficacy across cellular assays?

Discrepancies in agonist efficacy often arise from differences in receptor expression levels, cell type-specific signaling cascades, or assay conditions (e.g., cAMP vs. β-arrestin recruitment). To mitigate this:

  • Standardize receptor expression : Use HEK293 cells stably expressing human RXFP1 under a constitutive promoter .
  • Cross-validate assays : Combine cAMP inhibition assays with biophysical methods (e.g., cryo-EM, surface plasmon resonance) to confirm binding and activation .
  • Control for ectodomain integrity : Truncations or mutations in the LDLa or LRR domains can alter agonist responses, necessitating careful construct design .

How does the autoinhibitory mechanism of RXFP1 influence agonist design and functional characterization?

RXFP1’s ectodomain (LRRs and LDLa module) suppresses basal activity by constraining extracellular loop 2 (ECL2) in an inactive conformation. Agonists like relaxin-2 relieve this autoinhibition by displacing ECL2. Small molecule agonists, however, bypass this mechanism by directly binding the 7TM domain. Researchers must consider ectodomain truncations (e.g., 7TM-only constructs) to isolate ligand-specific effects. Mutagenesis of autoinhibitory residues (e.g., Phe564 in ECL2) can further elucidate signaling dynamics .

What pharmacological parameters should be prioritized during lead optimization of RXFP1 agonists?

Key parameters include:

  • Selectivity : Assess cross-reactivity with RXFP2 and other GPCRs using panels (e.g., Eurofins selectivity panels) .
  • ADME/PK : Optimize hepatic clearance (e.g., rat CLHep = 23 mL/min/10⁶ cells) and oral bioavailability (e.g., rat F = 11%) .
  • In vivo efficacy : Monitor hemodynamic effects (e.g., heart rate, blood pressure) in anesthetized models at clinically relevant doses (1.5–9 mg/kg, IV) .
  • Species translation : Validate pharmacokinetic-pharmacodynamic (PK/PD) correlations in humanized models .

How can structural biology techniques advance the development of RXFP1 agonists?

Cryo-EM studies of active-state RXFP1 bound to Gs proteins and relaxin-2 have revealed conformational changes in ECL2 and the hinge region (Leu402/Leu403) critical for signaling. Homology modeling and molecular dynamics (MD) simulations further predict agonist-binding poses and guide SAR optimization. Fusion proteins (e.g., RXFP1-mini-Gs) enhance receptor stability for structural studies, enabling high-resolution insights into allosteric mechanisms .

What are the therapeutic implications of RXFP1 agonism in fibrosis and cardiovascular diseases?

RXFP1 activation counteracts TGF-β-driven fibrosis by reducing collagen deposition and myofibroblast differentiation. In cardiovascular contexts, agonists increase cAMP, enhancing vasodilation and cardiac output. Preclinical models demonstrate efficacy in pulmonary hypertension and heart failure, though species-specific responses necessitate careful translation. Engineering long half-life variants (e.g., relaxin-2 fusions) may improve clinical durability .

How do methodological differences in cAMP assays impact the interpretation of RXFP1 agonist potency?

cAMP inhibition assays in RXFP1-expressing HEK293 cells typically report EC50 values (e.g., 1.3–12 nM). However, results vary with:

  • Forskolin concentration : Higher doses may saturate adenylate cyclase, masking agonist effects.
  • G protein coupling : RXFP1 signals via Gs and Gi, requiring pathway-specific inhibitors (e.g., PTX for Gi).
  • Cell density : Confluency alters receptor internalization and signaling kinetics. Standardizing these parameters ensures reproducible potency rankings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.